3-(benzylsulfanyl)-7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Overview
Description
3-(benzylsulfanyl)-7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a benzylsulfanyl group and a difluorophenyl group attached to a triazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multi-step organic reactions. One common method involves the cyclization of α-keto acids and 2-hydrazinopyridines in the presence of a catalyst such as potassium iodide (KI). This reaction is carried out under oxidative conditions, often using tert-butyl hydroperoxide (TBHP) as the oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfanyl)-7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The benzylsulfanyl and difluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-(benzylsulfanyl)-7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(benzylsulfanyl)-7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is unique due to its specific combination of functional groups and its triazolopyrazine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-benzylsulfanyl-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4OS/c19-14-7-6-13(10-15(14)20)23-8-9-24-16(17(23)25)21-22-18(24)26-11-12-4-2-1-3-5-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLLZNBFDVXONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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